2-(4-Methylphenyl)propan-1-ol

Description

Chemical Identity and Nomenclature

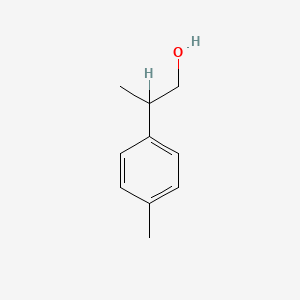

2-(4-Methylphenyl)propan-1-ol is a monoterpenoid alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its systematic IUPAC name is This compound , reflecting its structure: a benzene ring substituted with a methyl group at the para position and a propan-1-ol chain at the adjacent carbon (Figure 1).

Table 1: Key identifiers and synonyms

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 4371-50-0 |

| Common Synonyms | p-Cymen-9-ol, 2-(p-Tolyl)propan-1-ol |

| SMILES | CC(CO)C1=CC=C(C)C=C1 |

| InChIKey | CLFDIFDNDWRHJF-UHFFFAOYSA-N |

The compound’s aromatic ring and hydroxyl group contribute to its physicochemical properties, including moderate solubility in organic solvents and a boiling point of 205°C .

Historical Context and Discovery

This compound was first identified as a natural product in plant essential oils. Early reports of its isolation from Daucus carota (carrot) roots highlighted its role as a secondary metabolite. While its synthetic pathways were not extensively documented in early literature, its structural analogs, such as p-cymene derivatives, have been studied since the mid-20th century in the context of terpene biosynthesis. The compound gained attention in phytochemical research due to its presence in aromatic plants and potential biological activities, though its discovery timeline remains less characterized compared to other monoterpenoids.

Natural Occurrence in Biological Systems

This compound occurs naturally in several plant species, particularly within the Apiaceae and Asteraceae families. Key sources include:

Table 2: Natural sources and biological roles

In Daucus carota, the compound is synthesized via the phenylpropanoid pathway, contributing to the plant’s essential oil profile alongside α-pinene and elemicin. Its concentration varies with developmental stage, peaking during flowering. Studies using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have confirmed its presence in these biological matrices.

The compound’s ecological roles include acting as an antimicrobial agent and participating in plant-insect interactions. For example, it serves as a semiochemical in certain beetle species, influencing aggregation behaviors. These findings underscore its significance in both plant biochemistry and ecological systems.

Properties

IUPAC Name |

2-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFDIFDNDWRHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018187 | |

| Record name | p-Cymen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-50-0 | |

| Record name | p-Cymen-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymen-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cymen-9-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cymen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

2-(4-Methylphenyl)propan-1-ol can be synthesized through the oxidation of 4-methylisopropylbenzene. In a typical preparation method, 4-methylisopropylbenzene is oxidized in the presence of a catalyst such as manganese porphyrin at elevated temperatures (around 80°C) and under an oxygen atmosphere . The reaction mixture is then reduced using triphenylphosphine to yield the desired product.

Chemical Reactions Analysis

2-(4-Methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or ketones using oxidizing agents.

Esterification: It reacts with oxoacids and carboxylic acids to form esters and water.

Reduction: The hydroxyl group can be reduced to form hydrocarbons under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Methylphenyl)propan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Its derivatives have shown potential antiviral and antimicrobial activities.

Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. For instance, its derivatives can disrupt the normal replication of HBV by inducing abnormal viral replication, leading to antiviral effects . The specific molecular targets and pathways involved depend on the particular application and derivative used.

Comparison with Similar Compounds

Positional Isomers: 1-(4-Methylphenyl)-1-propanol

CAS: 25574-04-3 Molecular Formula: C₁₀H₁₄O (same as target compound) Structural Difference: The hydroxyl group is on carbon 1 of the propane chain, but the methylphenyl group is attached to carbon 1 instead of carbon 2 (as in the target compound). This positional isomerism alters steric and electronic properties. Synthesis: Not explicitly detailed in evidence, but likely involves similar starting materials (e.g., Grignard reactions or reduction of ketones). Applications: Listed under "general use" in safety reports, suggesting industrial or laboratory applications .

| Property | 2-(4-Methylphenyl)propan-1-ol | 1-(4-Methylphenyl)-1-propanol |

|---|---|---|

| Hydroxyl Position | Carbon 1 | Carbon 1 (with different substituent arrangement) |

| Boiling Point | Likely lower (volatile) | Higher (due to isomer packing) |

| Natural Occurrence | Fruits, plants | Not reported |

Amino Derivatives: 2-{[(4-Methylphenyl)methyl]amino}propan-1-ol

CAS: Not specified (synthesized in ) Molecular Formula: C₁₁H₁₇NO Structural Difference: Incorporates a methylene-linked amino group (-NH-CH₂-) to the 4-methylphenyl ring. Synthesis: Microwave-assisted ring-opening of 1-(4-methylphenyl)methyl-2-(acetoxymethyl)aziridine using LiAlH₄ in THF. Yield: 75% as pale-yellow crystals . Properties:

- Enhanced polarity due to the amino group.

- Potential pharmacological activity (amino alcohols are common in drug intermediates).

| Property | This compound | 2-{[(4-Methylphenyl)methyl]amino}propan-1-ol |

|---|---|---|

| Functional Group | Alcohol (-OH) | Amino alcohol (-OH and -NH-) |

| Synthesis Complexity | Moderate | High (microwave-assisted, hazardous reagents) |

| Applications | Biomarker | Pharmaceutical intermediate |

Sulfonyl Derivatives: 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol

CAS: Not specified (reported in –10) Molecular Formula: C₁₆H₁₈O₃S Structural Difference: A sulfonyl group (-SO₂Ph) replaces the hydroxyl hydrogen on carbon 2. Synthesis: Reaction of 2-methyl-2-(p-tolyl)oxirane with sodium benzenesulfinate in DMF at 80°C . Properties:

- Higher molecular weight (298.38 g/mol) and melting point (crystalline structure).

- Intramolecular C–H···O hydrogen bonding stabilizes the crystal lattice .

| Property | This compound | 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol |

|---|---|---|

| Functional Group | Alcohol | Sulfonyl alcohol |

| Stability | Moderate | High (hydrogen-bonded crystal) |

| Applications | Natural product | Synthetic intermediate for herbicides/drugs |

Heterocyclic Derivatives: Oxazolo[4,5-d]pyrimidines

Examples : 2-(4-Methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidine ()

Structural Difference : Incorporates a fused oxazolo-pyrimidine ring system with a 4-methylphenyl substituent.

Properties :

- Enhanced planarity and conjugation (aromatic heterocycles).

- Potential applications in medicinal chemistry (e.g., kinase inhibitors) .

| Property | This compound | Oxazolo[4,5-d]pyrimidine Derivatives |

|---|---|---|

| Core Structure | Linear alcohol | Fused heterocycle |

| Bioactivity | None reported | Likely pharmacological (e.g., anti-inflammatory) |

| Synthesis Complexity | Low | High (multi-step organic synthesis) |

Data Tables

Table 1. Molecular and Structural Comparison

Biological Activity

2-(4-Methylphenyl)propan-1-ol, also known as p-Methylphenylpropanol, is a compound with potential biological significance. Its structure features a propanol backbone with a para-methylphenyl group, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including its effects on various enzymes, potential therapeutic applications, and toxicity profiles.

- Chemical Formula : C10H14O

- Molecular Weight : 150.22 g/mol

- CAS Number : 4371-50-0

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, it is hypothesized to interact with various enzymes and proteins, potentially influencing metabolic pathways. Some studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other phenolic compounds.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound was found to potentially inhibit specific isoforms of these enzymes, suggesting implications for drug-drug interactions and metabolic pathways in humans.

Case Study 2: Anti-inflammatory Effects

Research on similar phenolic compounds indicates that this compound may exhibit anti-inflammatory effects. In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines, which could position this compound as a candidate for further investigation in inflammatory conditions.

Toxicological Profile

The toxicological data on this compound is limited. However, preliminary studies indicate potential dermal irritation upon exposure. More comprehensive toxicity assessments are necessary to establish safety profiles for human use .

Table 2: Toxicity Data Overview

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-Methylphenyl)propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone (e.g., 4-methylpropiophenone) using catalytic hydrogenation (Pd/C) or hydride-based reducing agents (e.g., NaBH₄). For enantioselective synthesis, biocatalytic methods employing alcohol dehydrogenases or ketoreductases under mild, aqueous conditions are recommended. Optimization involves adjusting catalyst loading, temperature (20–60°C), and pH (6–8 for enzymatic routes) to maximize yield and enantiomeric excess .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with reference data (e.g., δ ~1.5–1.7 ppm for CH₂CH₂OH protons; aromatic protons at ~7.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 164.2 (C₁₀H₁₄O⁺) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer : Critical properties include:

- LogP (Octanol-Water Partition Coefficient) : ~2.1–2.5, indicating moderate hydrophobicity .

- Melting Point : 50–55°C (varies with stereochemistry) .

- Solubility : Soluble in ethanol, DMSO, and dichloromethane; limited solubility in water (<1 mg/mL) .

Advanced Research Questions

Q. How does stereochemistry at the propanol carbon influence biological activity or reactivity in this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Enantiomers may exhibit divergent interactions with enzymes or receptors. For example, (R)-enantiomers of analogous alcohols show enhanced antibacterial activity against Staphylococcus aureus (MIC ~8 µg/mL) compared to (S)-forms .

- Chiral Resolution : Use enzymatic kinetic resolution (e.g., lipases in organic solvents) or preparative HPLC to isolate enantiomers for activity assays .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets (e.g., enzymes)?

- Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding affinities with targets like cytochrome P450 enzymes. Validate with in vitro assays .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for oxidation/reduction processes, leveraging DFT methods (B3LYP/6-31G*) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst type) across studies. For example, enzymatic reductions may yield >90% ee under optimized pH and temperature , while traditional methods may vary (70–85% ee) .

- Reproducibility Protocols : Standardize assay conditions (e.g., bacterial strain, incubation time) and validate with positive controls (e.g., ampicillin for antimicrobial tests) .

Data Contradictions and Emerging Directions

Q. Why do some studies report variable antimicrobial efficacy for this compound derivatives?

- Analysis : Discrepancies arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), compound stereochemistry, and assay methods (e.g., broth microdilution vs. disk diffusion). Systematic SAR studies using isogenic bacterial mutants are recommended .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

- Answer :

- Biocatalysis : Use immobilized ketoreductases in continuous-flow reactors to reduce waste and energy consumption .

- Solvent-Free Conditions : Explore mechanochemical synthesis (ball-milling) for solvent-free reduction of ketone precursors .

Key Research Gaps and Future Directions

- Predictive Toxicology : Assess ecotoxicological impacts using in silico tools (e.g., ECOSAR) and biodegradability assays .

- Advanced Characterization : Apply time-resolved spectroscopy to study reaction intermediates during oxidation/reduction .

- Multi-Target Drug Discovery : Screen enantiomer libraries against panels of disease-related enzymes (e.g., kinases, proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.